(5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a chlorobenzylidene group, and a pyridinylpiperidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorobenzylidene group through a condensation reaction. The pyridinylpiperidinyl moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield.
Major Products
Scientific Research Applications
(5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN3O3S/c23-17-7-3-5-15(11-17)12-19-21(28)26(22(29)30-19)14-20(27)25-10-2-1-8-18(25)16-6-4-9-24-13-16/h3-7,9,11-13,18H,1-2,8,10,14H2/b19-12- |
InChI Key |
DVBUNZWJNIQWJF-UNOMPAQXSA-N |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=O |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=O |
Origin of Product |
United States |
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